Cas no 73728-62-8 (Benzenemethanol,4-fluoro-a-methyl-a-(1-methylcyclopropyl)-)

Benzenemethanol,4-fluoro-a-methyl-a-(1-methylcyclopropyl)- structure
73728-62-8 structure
Product Name:Benzenemethanol,4-fluoro-a-methyl-a-(1-methylcyclopropyl)-
Numero CAS:73728-62-8
MF:C12H15FO
MW:194.245307207108
CID:569023
PubChem ID:52314
Update Time:2025-04-19

Benzenemethanol,4-fluoro-a-methyl-a-(1-methylcyclopropyl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzenemethanol,4-fluoro-a-methyl-a-(1-methylcyclopropyl)-
    • 4-fluoro-alpha-methyl-alpha-(1-methylcyclopropyl)benzyl alcohol
    • 1-(4-fluorophenyl)-1-(1-methylcyclopropyl)ethanol
    • Benzenemethanol, 4-fluoro-alpha-methyl-alpha-(1-methylcyclopropyl)- (9CI)
    • Benzyl alcohol, p-fluoro-alpha-methyl-alpha-(1-methylcyclopropyl)
    • NSC 97027
    • p-Fluoro-alpha-methyl-alpha-(1-methylcyclopropyl)-benzyl alcohol
    • 4-Fluoro-alpha-methyl-alpha-(1-methylcyclopropyl)benzenemethanol
    • DTXSID201202633
    • p-Fluoro-.alpha.-methyl-.alpha.-(1-methylcyclopropyl)-benzyl alcohol
    • EINECS 277-578-8
    • NSC97027
    • 73728-62-8
    • Benzenemethanol, 4-fluoro-alpha-methyl-alpha-(1-methylcyclopropyl)-
    • NSC-97027
    • AKOS006283805
    • Benzenemethanol, 4-fluoro-.alpha.-methyl-.alpha.-(1-methylcyclopropyl)-
    • NS00060158
    • WLN: L3TJ AXQ1&R DF& A1
    • Benzyl alcohol, p-fluoro-.alpha.-methyl-.alpha.-(1-methylcyclopropyl)
    • Inchi: 1S/C12H15FO/c1-11(7-8-11)12(2,14)9-3-5-10(13)6-4-9/h3-6,14H,7-8H2,1-2H3
    • Chiave InChI: FLIITYURLNJSDL-UHFFFAOYSA-N
    • Sorrisi: FC1C=CC(=CC=1)C(C)(C1(C)CC1)O

Proprietà calcolate

  • Massa esatta: 194.111
  • Massa monoisotopica: 194.111
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 2
  • Complessità: 216
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 20.2A^2
  • XLogP3: 2.5

Proprietà sperimentali

  • Densità: 1.149
  • Punto di ebollizione: 265.1°C at 760 mmHg
  • Punto di infiammabilità: 139.1°C
  • Indice di rifrazione: 1.543
  • PSA: 20.23000
  • LogP: 2.83330
Fornitori consigliati
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Hebei Liye chemical Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD